3-Amino-5-methoxy-1,2,4-thiadiazole basic properties
3-Amino-5-methoxy-1,2,4-thiadiazole basic properties
An In-Depth Technical Guide to the Basic Properties of 3-Amino-5-methoxy-1,2,4-thiadiazole
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-thiadiazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, valued for its unique electronic properties and versatile biological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 3-Amino-5-methoxy-1,2,4-thiadiazole, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, explore logical synthetic pathways, discuss its chemical reactivity and tautomeric nature, and survey its potential applications in drug discovery based on the established profile of its structural class. This document is structured to provide not just data, but also the scientific rationale behind experimental design and interpretation, grounding all claims in authoritative references.
Core Physicochemical and Structural Properties
3-Amino-5-methoxy-1,2,4-thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms.[3] Its structure is characterized by an aromatic ring system, which imparts significant stability, and two key functional groups: a nucleophilic amino group at the 3-position and an electron-donating methoxy group at the 5-position. These substituents critically influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.
The core properties are summarized below, compiled from established chemical databases.
Table 1: Physicochemical Properties of 3-Amino-5-methoxy-1,2,4-thiadiazole
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 363179-65-1 | [4][5] |
| Molecular Formula | C₃H₅N₃OS | [5][6] |
| Molecular Weight | 131.16 g/mol | [5][6] |
| Melting Point | 149-151°C | [4][5] |
| Boiling Point (Predicted) | 254.0 ± 23.0 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.431 ± 0.06 g/cm³ | [4][5] |
| pKa (Predicted) | 2.11 ± 0.10 | [4] |
| LogP (Predicted) | 0.71 | [5] |
| Topological Polar Surface Area | 89.3 Ų | [6] |
| Hydrogen Bond Acceptor Count | 5 |[6] |
Synthesis Strategy: A Mechanistic Approach
While specific, peer-reviewed synthetic procedures for 3-Amino-5-methoxy-1,2,4-thiadiazole are not extensively documented, a robust pathway can be proposed based on established methods for constructing the 3,5-disubstituted-1,2,4-thiadiazole scaffold.[7][8] A highly effective and common strategy involves the intramolecular oxidative S-N bond formation from an appropriate imidoyl thiourea precursor.[8]
The rationale for this approach lies in its efficiency and the ready availability of starting materials. The key transformation is the cyclization, which forms the stable aromatic thiadiazole ring.
Caption: Proposed workflow for the synthesis of 3-Amino-5-methoxy-1,2,4-thiadiazole.
Chemical Reactivity and Structural Considerations
The reactivity of 3-Amino-5-methoxy-1,2,4-thiadiazole is governed by the interplay between the aromatic thiadiazole ring and its functional groups.
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Amino Group (-NH₂): The 3-amino group is a primary site of reactivity, capable of acting as a nucleophile in reactions such as acylation, alkylation, and diazotization. Its basicity is moderated by the electron-withdrawing nature of the heterocyclic ring.
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Ring Nitrogens: The nitrogen atoms within the 1,2,4-thiadiazole ring possess lone pairs of electrons and can be protonated or act as ligands in coordination chemistry, a property exploited in the design of metal-binding inhibitors.[2]
-
Tautomerism: Like many amino-substituted nitrogen heterocycles, this compound can exist in tautomeric forms, primarily the amino and imino forms. The amino form is generally the more stable tautomer due to the preservation of the ring's aromaticity. Understanding this equilibrium is critical, as the minor imino tautomer can sometimes dictate specific reaction pathways.
Caption: Tautomeric equilibrium between the amino and imino forms.
Potential Applications in Drug Discovery
The 1,2,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] While specific studies on 3-Amino-5-methoxy-1,2,4-thiadiazole are limited, its structural motifs suggest significant potential in several therapeutic areas.
-
Enzyme Inhibition: The 1,2,4-thiadiazole core can act as a thiol-trapping agent, making it a valuable pharmacophore for designing inhibitors of enzymes with critical cysteine residues in their active sites.[9][10] Analogues have been investigated as non-peptide inhibitors of beta-secretase, a key target in Alzheimer's disease research.[11][12]
-
Anticancer Activity: Numerous 1,3,4-thiadiazole and 1,2,4-thiadiazole derivatives have demonstrated potent anticancer properties.[13][14][15] Their mechanism is often attributed to the ability to interfere with DNA replication processes, leveraging the thiadiazole ring's role as a bioisostere of pyrimidine.[14][16]
-
Antimicrobial and Antiviral Agents: The thiadiazole nucleus is present in various antimicrobial and antiviral drugs.[16][17] The unique electronic properties and ability to cross cellular membranes make these compounds effective at disrupting microbial processes.[17]
-
Central Nervous System (CNS) Activity: Certain substituted thiadiazoles have been screened for anticonvulsant activity, indicating potential applications in treating neurological disorders.[18]
Representative Experimental Protocol: Synthesis of a 3-Amino-1,2,4-Thiadiazole Derivative
This protocol is a representative example for the synthesis of a 3-amino-1,2,4-thiadiazole, adapted from procedures for structurally similar compounds.[12][19] It is intended as a template that would require optimization for the specific synthesis of the 5-methoxy target.
Objective: To synthesize a 3-amino-1,2,4-thiadiazole via oxidative cyclization of a thiourea intermediate.
Materials:
-
Acetamidine Hydrochloride (or Methoxyacetamidine precursor)
-
Potassium Thiocyanate (KSCN)
-
Bromine (Br₂)
-
Sodium Methoxide (NaOMe)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, Soxhlet extractor, rotary evaporator.
Procedure:
-
Preparation of Reagent Solutions (Causality: This step ensures controlled addition and reaction rate, preventing dangerous exotherms and side reactions).
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
Prepare a separate solution of bromine in anhydrous methanol. Handle bromine in a fume hood with extreme caution.
-
-
Generation of N-Bromoamidine Intermediate (Causality: The in-situ formation of the reactive N-bromoamidine is crucial for the subsequent reaction with thiocyanate).
-
Dissolve acetamidine hydrochloride and potassium thiocyanate in anhydrous methanol in a three-neck round-bottom flask equipped with a dropping funnel and a condenser.
-
Cool the mixture to 0°C using an ice bath. This is critical to control the reaction's exothermicity.
-
Simultaneously add the sodium methoxide and bromine solutions dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 5°C.
-
-
Reaction and Cyclization (Causality: Stirring at room temperature allows the reaction to proceed to completion, forming the thiadiazole ring).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Initial Work-up and Isolation (Causality: This removes the bulk of inorganic salts formed during the reaction).
-
Filter the reaction mixture to remove the precipitated inorganic salts (e.g., KBr, NaCl).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.
-
-
Purification (Self-Validation: This step is essential to isolate the pure product from remaining salts and organic byproducts, ensuring the integrity of subsequent analyses).
-
Thoroughly dry the crude solid residue.
-
Place the solid in a cellulose thimble and perform a Soxhlet extraction using dichloromethane for 8-12 hours. The choice of DCM is based on its ability to dissolve the organic product while leaving inorganic impurities behind.[19]
-
Evaporate the DCM from the extraction flask to yield the purified product.
-
-
Characterization (Self-Validation: Confirms the identity and purity of the final compound).
-
Determine the melting point.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
-
Perform Infrared (IR) spectroscopy to identify characteristic functional group vibrations.
-
Obtain a mass spectrum to confirm the molecular weight.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Amino-5-methoxy-1,2,4-thiadiazole is not widely available, data from analogous amino-thiadiazole compounds suggest the following precautions.[20][21][22]
-
General Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Hazards: May be harmful if swallowed (Acute Toxicity, Category 4).[21] May cause skin and serious eye irritation (Category 2).[20][21] May cause respiratory irritation.
-
First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.
Conclusion
3-Amino-5-methoxy-1,2,4-thiadiazole represents a promising, yet underexplored, molecule within the medicinally significant thiadiazole family. Its physicochemical properties, characterized by a stable aromatic core with reactive amino and methoxy functionalities, make it an attractive scaffold for further investigation. The synthetic pathways, while requiring specific adaptation, are well-established for the parent ring system. Based on the extensive bioactivity profile of its structural congeners, this compound holds considerable potential as a building block for developing novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and neurodegenerative disorders. Further research into its specific biological targets and structure-activity relationships is highly warranted.
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